2-Bromo-4-(chloromethyl)-3-fluoropyridine

Suzuki-Miyaura Chemoselectivity Palladium catalysis

This trisubstituted pyridine offers a unique orthogonal reactivity profile for stepwise synthetic elaboration, crucial for complex heterocyclic scaffolds. The C2 bromine enables chemoselective Suzuki-Miyaura cross-coupling without affecting the C4 chloromethyl group, which serves as a dedicated nucleophilic substitution site. This hierarchy eliminates protection/deprotection steps, streamlining hit-to-lead campaigns for kinase inhibitors. The C3 fluorine enhances metabolic stability and membrane permeability. Using this building block reduces step counts compared to generic analogs, avoiding hazardous reagents like n-butyllithium and thionyl chloride, thereby improving lab safety and atom economy in both medicinal and agrochemical synthesis.

Molecular Formula C6H4BrClFN
Molecular Weight 224.46 g/mol
CAS No. 1227606-56-5
Cat. No. B1378383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(chloromethyl)-3-fluoropyridine
CAS1227606-56-5
Molecular FormulaC6H4BrClFN
Molecular Weight224.46 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1CCl)F)Br
InChIInChI=1S/C6H4BrClFN/c7-6-5(9)4(3-8)1-2-10-6/h1-2H,3H2
InChIKeyWTPWIVPQSVZCSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(chloromethyl)-3-fluoropyridine (CAS 1227606-56-5): A Dual-Electrophile Pyridine Building Block for Sequential Functionalization


2-Bromo-4-(chloromethyl)-3-fluoropyridine (CAS 1227606-56-5) is a trisubstituted halogenated pyridine with the molecular formula C₆H₄BrClFN and a molecular weight of 224.46 . It features three distinct reactive sites—a bromine at the 2-position, a chloromethyl group at the 4-position, and a fluorine at the 3-position—each offering orthogonal reactivity profiles for stepwise synthetic elaboration [1]. This substitution pattern is specifically designed for chemoselective cross-coupling and nucleophilic substitution sequences, enabling the construction of complex heterocyclic scaffolds that cannot be readily accessed from simpler or differently substituted pyridine analogs [1].

Why Generic Halogenated Pyridine Substitution Fails: The Orthogonal Reactivity Imperative of 2-Bromo-4-(chloromethyl)-3-fluoropyridine


Attempts to substitute 2-bromo-4-(chloromethyl)-3-fluoropyridine with simpler halogenated pyridine analogs—such as those lacking the chloromethyl handle, bearing different halogen combinations, or lacking fluorine at the 3-position—fundamentally compromise synthetic efficiency. The bromine at the 2-position provides a primary cross-coupling site that reacts preferentially over the chloromethyl group under standard Suzuki-Miyaura conditions [1]. This chemoselectivity is not preserved in analogs such as 2,6-dichloro-3-(trifluoromethyl)pyridine, where electronic factors invert the expected steric preference [1]. Furthermore, the 4-chloromethyl group offers a distinct nucleophilic substitution site that remains intact during initial cross-coupling steps, enabling sequential, one-pot diversification strategies that would be impossible with non-chloromethylated alternatives [2]. Generic substitution erases this built-in reactivity hierarchy, forcing the user into lengthier protection/deprotection sequences, lower overall yields, and reduced atom economy.

Quantitative Differentiation Evidence: 2-Bromo-4-(chloromethyl)-3-fluoropyridine vs. Closest Analogs


Chemoselective Suzuki-Miyaura Cross-Coupling: Bromine vs. Chloromethyl Reactivity

The bromine at the 2-position of 2-bromo-4-(chloromethyl)-3-fluoropyridine undergoes Suzuki-Miyaura cross-coupling with high chemoselectivity in the presence of the 4-chloromethyl group. This orthogonal reactivity contrasts with analogs such as 2,6-dichloro-3-(trifluoromethyl)pyridine, where electronic effects cause cross-coupling to occur at the sterically more hindered position [1]. Under ligand-free palladium catalysis, the order of reactivity for leaving groups is -Br > -Cl [2], ensuring the bromine reacts preferentially while the chloromethyl handle remains intact for subsequent nucleophilic substitution [3]. This built-in reactivity hierarchy enables sequential, one-pot diversification without protection/deprotection steps.

Suzuki-Miyaura Chemoselectivity Palladium catalysis

Electrophilic Chloromethyl Handle for Nucleophilic Diversification

The 4-chloromethyl substituent provides a reactive benzylic electrophile that is orthogonal to the aryl bromine cross-coupling site. This contrasts with analogs such as 2-bromo-3-fluoropyridine (CAS 40273-45-8), which lacks any alkyl halide functionality and therefore cannot undergo post-coupling nucleophilic displacement . While 4-(chloromethyl)-3-fluoropyridine (CAS 1060802-36-9) does contain the chloromethyl handle, it lacks the 2-bromine required for initial cross-coupling, rendering it unsuitable for sequential aryl-alkyl functionalization sequences [1]. The combination of both handles in a single molecular framework enables a two-step diversification: first, Suzuki-Miyaura coupling at C2; second, nucleophilic displacement of the chloromethyl group with amines, alkoxides, or thiols.

Nucleophilic substitution Benzylic halide Building block

Commercial Purity Benchmark: ≥98% HPLC Purity Specification

2-Bromo-4-(chloromethyl)-3-fluoropyridine is commercially available with a purity specification of ≥98% as determined by HPLC . This high purity level reduces the need for additional purification steps prior to use in sensitive cross-coupling reactions, where catalyst-poisoning impurities can significantly impact yields. In contrast, some structurally related analogs, such as 2-(bromomethyl)-3-fluoro-4-methylpyridine, are typically supplied at 95% purity . For a 5 g synthesis using 95% purity material, the user effectively pays for 250 mg of impurities, whereas with ≥98% purity material, the impurity burden is reduced to ≤100 mg.

Purity Quality control Procurement

Fluorine Substituent Electronic Modulation: Lipophilicity Enhancement

The 3-fluoro substituent on 2-bromo-4-(chloromethyl)-3-fluoropyridine contributes to a calculated LogP value of 2.722 . This moderate lipophilicity, imparted by fluorine, enhances membrane permeability in biological contexts without the excessive hydrophobicity associated with larger halogens or CF₃ groups [1]. Comparatively, the non-fluorinated analog 2-bromo-4-(chloromethyl)pyridine would exhibit a lower LogP, potentially reducing cellular uptake in medicinal chemistry applications. The strategic placement of fluorine adjacent to both the bromine and chloromethyl groups also exerts an electron-withdrawing inductive effect that modulates the reactivity of both electrophilic sites.

Lipophilicity Fluorine LogP

Synthetic Accessibility via Selective Halogenation Routes

The specific substitution pattern of 2-bromo-4-(chloromethyl)-3-fluoropyridine is accessible via a patented two-step selective halogenation process that avoids undesired Br/Cl exchange [1]. This process is described as selective and effective for large-scale production, providing a reliable supply chain for industrial users [1]. In contrast, many alternative bromo-chloromethyl pyridine isomers are not accessible via this selective route, requiring lengthier synthetic sequences and resulting in higher commercial cost and lower availability. The process yields are reported in the range of 30-93% following recrystallization for related fluorinated pyridine derivatives [2].

Process chemistry Halogenation Scalability

High-Value Application Scenarios for 2-Bromo-4-(chloromethyl)-3-fluoropyridine in R&D and Production


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds via Sequential Coupling

This building block enables the construction of 2,4-disubstituted-3-fluoropyridine cores commonly found in kinase inhibitor pharmacophores. The bromine at C2 is first elaborated via Suzuki-Miyaura cross-coupling to introduce an aryl or heteroaryl moiety, while the 4-chloromethyl group is subsequently displaced with amines to install solubilizing or target-binding side chains [1]. The fluorine at C3 provides a beneficial increase in lipophilicity (cLogP = 2.722) for membrane permeability . This sequential strategy reduces the step count by at least two synthetic operations compared to using separate building blocks, translating to time and cost savings in hit-to-lead campaigns.

Chemical Biology: Immobilization of Biomimetic Metal Chelates on Solid Supports

The chloromethyl group serves as a tethering point for covalent attachment to functionalized carbon or polymer supports, while the bromine allows for pre-installation of metal-coordinating pyridyl ligands via cross-coupling [2]. This approach has been demonstrated for the immobilization of biomimetic copper and iron chelates used in heterogeneous catalysis and oxygenase mimics [2]. The use of this specific bromo-chloromethyl pyridine circumvents the need for pyrophoric n-butyllithium and toxic thionyl chloride employed in alternative synthetic routes, improving laboratory safety and reducing hazard control requirements [2].

Agrochemical Discovery: Synthesis of Halogenated Pyridine Herbicide Analogs

The 3-fluoro-4-chloromethyl-2-bromopyridine core provides a versatile entry point for agrochemical lead optimization. The chloromethyl group can be converted to various functional groups (e.g., carboxylic acids, nitriles, amines) that modulate herbicidal activity, while the fluorine atom enhances metabolic stability and bioavailability [3]. The availability of a selective, scalable synthetic process [4] ensures that this building block can be procured in quantities sufficient for field trial material production, a critical consideration for agrochemical development programs.

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